molecular formula C9H9NO5 B1586711 2-Ethoxy-4-nitrobenzoic acid CAS No. 2486-66-0

2-Ethoxy-4-nitrobenzoic acid

Cat. No. B1586711
CAS RN: 2486-66-0
M. Wt: 211.17 g/mol
InChI Key: BSIOETYGDXDWBR-UHFFFAOYSA-N
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Description

2-Ethoxy-4-nitrobenzoic acid is a chemical compound with the molecular formula C9H9NO5 . It has an average mass of 211.171 Da and a monoisotopic mass of 211.048065 Da .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-4-nitrobenzoic acid consists of 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . The compound has a polar surface area of 92 Ų and a molar refractivity of 51.0±0.3 cm³ .


Physical And Chemical Properties Analysis

2-Ethoxy-4-nitrobenzoic acid has a density of 1.4±0.1 g/cm³, a boiling point of 395.9±27.0 °C at 760 mmHg, and a flash point of 193.3±23.7 °C . It has a vapor pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 68.1±3.0 kJ/mol .

Scientific Research Applications

1. Sulfhydryl Group Determination

2-Ethoxy-4-nitrobenzoic acid has applications in determining sulfhydryl groups in biological materials. Ellman's method uses a water-soluble aromatic disulfide, derived from 2-nitrobenzoic acid, to measure sulfhydryl groups effectively in various biological contexts, including blood. This approach has provided insights into the role of disulfide bonds in biological systems (Ellman, 1959).

2. Studying Side-Chain Reactivity

Research by Iskander et al. (1966) has shown that nitro groups, such as in 2-ethoxy-4-nitrobenzoic acid, can influence the reactivity of side chains in chemical compounds. Their work focused on understanding how steric and mesomeric interactions affect the hydrolysis rates of ethyl nitrobenzoates, providing valuable information for chemical synthesis (Iskander, Tewfik, & Wasif, 1966).

3. Solubility and Partition Coefficients

Studies on the solubility and partition coefficients of various nitrobenzoic acids, including 2-ethoxy-4-nitrobenzoic acid, have been conducted to understand their behavior in different solvents. Hart et al. (2015) investigated these properties in 2-methoxyethanol, contributing to our understanding of the solute transfer into this solvent (Hart et al., 2015).

4. Synthesis and Chemical Properties

The synthesis and properties of derivatives of 2-ethoxy-4-nitrobenzoic acid have been a subject of research. Yin Dulin (2007) synthesized a novel compound, 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, highlighting the versatility and potential applications of 2-ethoxy-4-nitrobenzoic acid in chemical synthesis (Yin Dulin, 2007).

5. Catalysis and Reaction Mechanisms

Liang Hong-ze (2013) explored the use of 4-nitrobenzoic acid in catalysis. The study investigated the esterification mechanism and the factors influencing yields in reactions involving 4-nitrobenzoic acid and ethanol. This research provides insights into the catalytic properties and potential applications of similar compounds, including 2-ethoxy-4-nitrobenzoic acid (Liang Hong-ze, 2013).

Safety And Hazards

When handling 2-Ethoxy-4-nitrobenzoic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

2-ethoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-8-5-6(10(13)14)3-4-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIOETYGDXDWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371295
Record name 2-Ethoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-nitrobenzoic acid

CAS RN

2486-66-0
Record name 2-Ethoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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